-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-dimethylaminobenzaldehyde, is a valuable intermediate in organic synthesis due to the presence of both a reactive aldehyde group and a pinacol boronate ester moiety. The pinacol boronate group serves as a versatile handle for various coupling reactions, enabling the construction of complex molecules.
Studies have shown its application in the synthesis of diverse compounds, including:
2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound characterized by its unique molecular structure, which includes a dimethylamino group and a tetramethyl-1,3,2-dioxaborolane moiety. Its chemical formula is and it has a molecular weight of approximately 275.16 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity imparted by the boron-containing dioxaborolane group.
Preliminary studies indicate that compounds similar to 2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde may exhibit biological activities such as:
The synthesis of 2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
The compound has several potential applications:
Interaction studies often focus on how 2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde interacts with biological macromolecules:
Several compounds share structural similarities with 2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 1823104-80-8 | 0.93 | Contains a methoxy group instead of dimethylamino |
4-Hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 627906-52-9 | 0.91 | Hydroxy group enhances solubility |
2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 269410-25-5 | 0.90 | Methyl substitution at position 2 |
2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 1356638-77-1 | 0.90 | Combines methoxy and dioxaborolane functionalities |
These compounds highlight the diversity within this chemical class while showcasing the unique attributes of 2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzaldehyde due to its specific functional groups and potential applications in various fields.